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(4-

(Bromomethyl)phenyl)methanamin

e

Cat. No.: B1325371 Get Quote

Introduction

(4-(Bromomethyl)phenyl)methanamine, with CAS number 769057-30-9, is a bifunctional

organic compound of significant interest to researchers in medicinal chemistry and materials

science.[1][2][3][4] Its structure, featuring both a nucleophilic primary amine and an electrophilic

benzylic bromide, makes it a versatile building block in the synthesis of more complex

molecules.[1] This guide provides a comprehensive overview of the spectroscopic data for (4-
(Bromomethyl)phenyl)methanamine, along with detailed experimental protocols for data

acquisition and a visualization of its chemical reactivity and analytical workflow.

Molecular Structure and Properties
Molecular Formula: C₈H₁₀BrN[5]

Molecular Weight: 200.08 g/mol [1][5]

IUPAC Name: [4-(bromomethyl)phenyl]methanamine[5]

Spectroscopic Data
The structural elucidation and confirmation of (4-(Bromomethyl)phenyl)methanamine rely on

several key spectroscopic techniques. The following sections present the expected data from
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Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule.[1]

¹H NMR (Proton NMR) Data

The proton NMR spectrum reveals the different types of protons and their neighboring

environments. The expected chemical shifts for (4-(Bromomethyl)phenyl)methanamine are

summarized below.

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-NH₂ Variable (broad) Singlet 2H

Aromatic (C₆H₄) ~7.3-7.5 Multiplet 4H

-CH₂Br ~4.5-4.8 Singlet 2H

-CH₂NH₂ ~3.8-4.0 Singlet 2H

Note: The chemical shift of the amine protons (-NH₂) is variable and depends on the solvent

and concentration. A deuterium exchange experiment can confirm its presence.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]

Carbon Chemical Shift (δ, ppm)

Aromatic (C₆H₄) ~120-140

-CH₂NH₂ ~45-47

-CH₂Br ~33-35
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for (4-(Bromomethyl)phenyl)methanamine are

presented below.

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (amine) 3300-3500 Medium (often broad)

C-H Stretch (aromatic) 3000-3100 Medium

C-H Stretch (aliphatic) 2850-3000 Medium

C=C Stretch (aromatic) 1450-1600 Medium to strong

C-N Stretch 1020-1250 Medium

C-Br Stretch 500-600 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For (4-(Bromomethyl)phenyl)methanamine, the mass spectrum would exhibit a

characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br

and ⁸¹Br isotopes in nearly equal abundance).[1]

Ion m/z (relative abundance) Description

[M]⁺ 200/202 (~1:1) Molecular ion

[M-Br]⁺ 121 Loss of bromine radical

[M-CH₂NH₂]⁺ 170/172 (~1:1) Loss of aminomethyl radical

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization

of (4-(Bromomethyl)phenyl)methanamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of cotton wool in a Pasteur pipette into the NMR tube.[6]

Data Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

For ¹³C NMR, a larger sample size (50-100 mg) may be necessary due to the lower

natural abundance of the ¹³C isotope.[6] A greater number of scans will be required.

Data Processing:

Process the raw data by applying a Fourier transform.

Phase the spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like

methylene chloride or acetone.[7]
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Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[7][8]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[7]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample holder.

Acquire the sample spectrum.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 10-100 µg/mL.[9]

Ensure the sample is free of non-volatile salts or buffers, which can interfere with the

analysis.

Data Acquisition:

Introduce the sample solution into the mass spectrometer's ion source (e.g., via direct

infusion or coupled with a chromatographic system like GC or LC).

Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).[10]

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
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The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.

Visualizations
Chemical Reactivity Pathway
(4-(Bromomethyl)phenyl)methanamine is a versatile bifunctional molecule. The following

diagram illustrates its dual reactivity, with the nucleophilic amine group and the electrophilic

benzylic bromide group available for various chemical transformations.

(4-(Bromomethyl)phenyl)methanamine

Amides, Imines, etc.
 Forms 

Ethers, Nitriles, Secondary/Tertiary Amines, etc.
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Electrophiles
(e.g., Acyl Chlorides, Aldehydes)
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-NH₂ group 

Nucleophiles
(e.g., RO⁻, CN⁻, R₂NH)

 Reacts with
-CH₂Br group 

Click to download full resolution via product page

Caption: Reactivity of (4-(Bromomethyl)phenyl)methanamine.

Experimental Workflow for Compound Characterization
The general workflow for the synthesis and characterization of a chemical compound like (4-
(Bromomethyl)phenyl)methanamine is depicted below.
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Caption: Workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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